molecular formula C11H17NO2S B7895231 [Isopropyl-(3-methyl-thiophen-2-ylmethyl)-amino]-acetic acid

[Isopropyl-(3-methyl-thiophen-2-ylmethyl)-amino]-acetic acid

Cat. No.: B7895231
M. Wt: 227.33 g/mol
InChI Key: CGSGNYRZSYOHPE-UHFFFAOYSA-N
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Description

[Isopropyl-(3-methyl-thiophen-2-ylmethyl)-amino]-acetic acid is an organic compound that features a thiophene ring, an isopropyl group, and an amino-acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Isopropyl-(3-methyl-thiophen-2-ylmethyl)-amino]-acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Mechanism of Action

The mechanism of action of [Isopropyl-(3-methyl-thiophen-2-ylmethyl)-amino]-acetic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The isopropyl group and amino-acetic acid moiety can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[(3-methylthiophen-2-yl)methyl-propan-2-ylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S/c1-8(2)12(7-11(13)14)6-10-9(3)4-5-15-10/h4-5,8H,6-7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSGNYRZSYOHPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CN(CC(=O)O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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